![molecular formula C20H28N4O16Rh2 B13837829 Rhodium,bis(acetonitrile)tetrakis[m-[methyl 2-(oxo-ko)-4-oxazolidinecarboxylato-kn3]]di-,(rh-rh),stereoisomer(9ci)](/img/structure/B13837829.png)
Rhodium,bis(acetonitrile)tetrakis[m-[methyl 2-(oxo-ko)-4-oxazolidinecarboxylato-kn3]]di-,(rh-rh),stereoisomer(9ci)
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Rhodium,bis(acetonitrile)tetrakis[m-[methyl 2-(oxo-ko)-4-oxazolidinecarboxylato-kn3]]di-,(rh-rh),stereoisomer(9ci) is a complex organometallic compound featuring rhodium as the central metal atom This compound is characterized by its unique coordination environment, which includes acetonitrile and oxazolidinecarboxylato ligands
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Rhodium,bis(acetonitrile)tetrakis[m-[methyl 2-(oxo-ko)-4-oxazolidinecarboxylato-kn3]]di-,(rh-rh),stereoisomer(9ci) typically involves the coordination of rhodium with acetonitrile and oxazolidinecarboxylato ligands under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation and contamination. The ligands are added to a rhodium precursor, such as rhodium chloride, in a solvent like acetonitrile. The mixture is then heated and stirred to facilitate the coordination process.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar methods but with optimized reaction conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.
化学反应分析
Types of Reactions
Rhodium,bis(acetonitrile)tetrakis[m-[methyl 2-(oxo-ko)-4-oxazolidinecarboxylato-kn3]]di-,(rh-rh),stereoisomer(9ci) can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form higher oxidation state species.
Reduction: It can be reduced to lower oxidation state species.
Substitution: Ligands in the coordination sphere can be substituted with other ligands.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various ligands for substitution reactions. The reactions are typically carried out under controlled temperature and pressure conditions to ensure selectivity and yield.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield rhodium(III) species, while reduction may produce rhodium(I) species. Substitution reactions can result in the formation of new rhodium complexes with different ligands.
科学研究应用
Rhodium,bis(acetonitrile)tetrakis[m-[methyl 2-(oxo-ko)-4-oxazolidinecarboxylato-kn3]]di-,(rh-rh),stereoisomer(9ci) has several scientific research applications, including:
Chemistry: Used as a catalyst in various organic reactions, such as hydrogenation and hydroformylation.
Biology: Investigated for its potential as an anticancer agent due to its ability to interact with DNA and proteins.
Medicine: Explored for its therapeutic properties, including its potential to inhibit tumor growth.
Industry: Utilized in the production of fine chemicals and pharmaceuticals due to its catalytic properties.
作用机制
The mechanism of action of Rhodium,bis(acetonitrile)tetrakis[m-[methyl 2-(oxo-ko)-4-oxazolidinecarboxylato-kn3]]di-,(rh-rh),stereoisomer(9ci) involves its interaction with molecular targets such as DNA, proteins, and enzymes. The compound can bind to these targets through coordination bonds, leading to changes in their structure and function. This interaction can result in the inhibition of enzymatic activity, disruption of DNA replication, and induction of apoptosis in cancer cells.
相似化合物的比较
Similar Compounds
Rhodium(III) chloride: A common rhodium precursor used in various catalytic applications.
Rhodium(II) acetate: Known for its use in cyclopropanation reactions.
Rhodium(III) acetylacetonate: Used as a catalyst in organic synthesis.
Uniqueness
Rhodium,bis(acetonitrile)tetrakis[m-[methyl 2-(oxo-ko)-4-oxazolidinecarboxylato-kn3]]di-,(rh-rh),stereoisomer(9ci) is unique due to its specific ligand environment and stereoisomeric nature, which can impart distinct reactivity and selectivity in catalytic and biological applications. The presence of acetonitrile and oxazolidinecarboxylato ligands provides a versatile coordination sphere that can be fine-tuned for specific reactions and interactions.
属性
分子式 |
C20H28N4O16Rh2 |
|---|---|
分子量 |
786.3 g/mol |
IUPAC 名称 |
methyl (4S)-2-oxo-1,3-oxazolidine-4-carboxylate;rhodium |
InChI |
InChI=1S/4C5H7NO4.2Rh/c4*1-9-4(7)3-2-10-5(8)6-3;;/h4*3H,2H2,1H3,(H,6,8);;/t4*3-;;/m0000../s1 |
InChI 键 |
GJGODOPJMSMPOE-AABFXYGWSA-N |
手性 SMILES |
COC(=O)[C@@H]1COC(=O)N1.COC(=O)[C@@H]1COC(=O)N1.COC(=O)[C@@H]1COC(=O)N1.COC(=O)[C@@H]1COC(=O)N1.[Rh].[Rh] |
规范 SMILES |
COC(=O)C1COC(=O)N1.COC(=O)C1COC(=O)N1.COC(=O)C1COC(=O)N1.COC(=O)C1COC(=O)N1.[Rh].[Rh] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


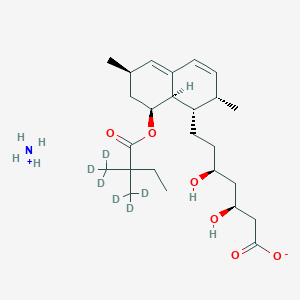
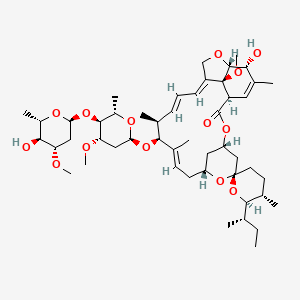

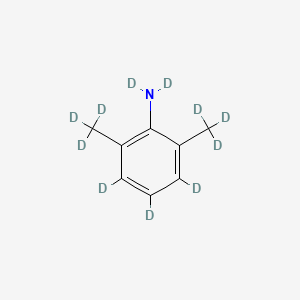
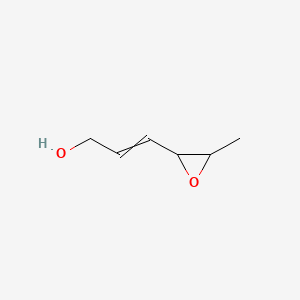
![Methyl-1H[1,2,3]triazolo[4,5-b]pyridin-6-amine](/img/structure/B13837780.png)
![4-[(3,5-difluorophenyl)methyl]-2-methyl-3-oxo-N-[(2,4,6-trifluorophenyl)methyl]-1,4-benzothiazine-6-carboxamide](/img/structure/B13837786.png)
![(Z)-13-[(2R,3S)-3-pentyloxiran-2-yl]tridec-8-enoic acid](/img/structure/B13837793.png)

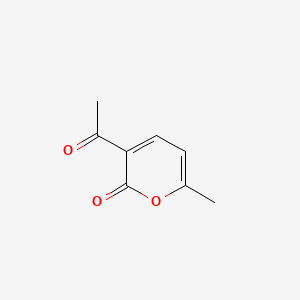
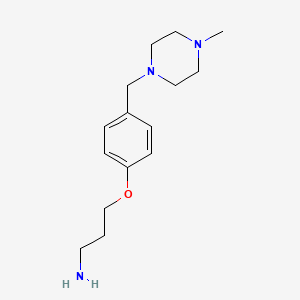
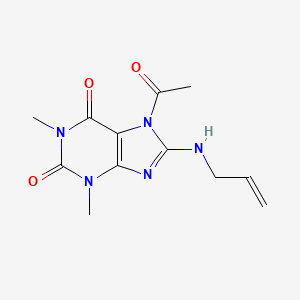
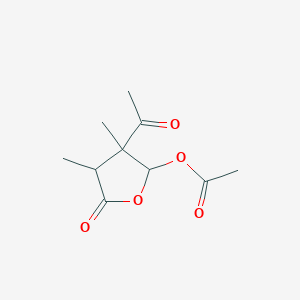
![5-[(2-Chlorophenyl)methyl]-6,7-dihydrothieno[3,2-c]pyridinium Bromide](/img/structure/B13837830.png)
